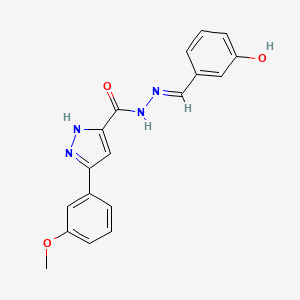
N'-(3-Hydroxybenzylidene)-3-(3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(3-Hydroxybenzylidene)-3-(3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrazole ring, a methoxyphenyl group, and a hydroxybenzylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-Hydroxybenzylidene)-3-(3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 3-hydroxybenzaldehyde with 3-(3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide. This reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
N’-(3-Hydroxybenzylidene)-3-(3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The imine bond can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N’-(3-Hydroxybenzylidene)-3-(3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-(3-Hydroxybenzylidene)-3-(3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The hydroxybenzylidene moiety can form hydrogen bonds with biological molecules, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N’-(3-Hydroxybenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide
- N’-(3-Methoxybenzylidene)-3-(3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide
- N’-(3-Hydroxybenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide
Uniqueness
N’-(3-Hydroxybenzylidene)-3-(3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide is unique due to the presence of both hydroxy and methoxy groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups with the pyrazole ring enhances its potential for diverse applications in research and industry.
Biological Activity
N'-(3-Hydroxybenzylidene)-3-(3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide is a compound of interest in medicinal chemistry due to its unique molecular structure and potential therapeutic applications. This article delves into the biological activities associated with this compound, summarizing key findings from various studies.
Chemical Structure and Properties
The molecular formula of this compound is C20H20N4O4 with a molecular weight of approximately 380.4 g/mol. The compound features a pyrazole ring substituted with hydroxy and methoxy groups, which are critical for its biological activity.
Research indicates that the compound primarily exerts its biological effects through interactions with specific cellular pathways:
- Apoptosis Induction : Studies have shown that this compound can induce apoptosis in various cancer cell lines, including human umbilical vein endothelial cells. This effect is believed to be mediated through the modulation of integrin beta 4 signaling pathways, which play a crucial role in cell survival and proliferation .
- Antioxidant Activity : The presence of hydroxy and methoxy groups enhances the compound's ability to scavenge free radicals, thereby contributing to its antioxidant properties. This activity may help protect cells from oxidative stress, a factor implicated in various diseases including cancer.
Biological Activity Overview
Case Studies and Research Findings
Several studies have explored the biological activities of this compound and its analogs:
- Apoptotic Effects : A study demonstrated that derivatives of pyrazole compounds, including this compound, significantly increased apoptosis rates in cancer cell lines compared to control groups. The mechanism involved activation of caspase pathways.
- Structure-Activity Relationship (SAR) : Research highlighted that modifications to the pyrazole ring and substitutions at specific positions can enhance or diminish biological activity. For instance, compounds with additional hydroxyl groups showed increased anticancer potency .
- Comparative Analyses : In comparative studies, similar compounds were evaluated for their biological activities. For example, N'-(4-Methoxybenzylidene)-5-(phenyl)-1H-pyrazole-3-carbohydrazide exhibited notable antimicrobial properties, suggesting that structural variations can lead to diverse biological effects.
Properties
CAS No. |
303106-41-4 |
|---|---|
Molecular Formula |
C18H16N4O3 |
Molecular Weight |
336.3 g/mol |
IUPAC Name |
N-[(E)-(3-hydroxyphenyl)methylideneamino]-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C18H16N4O3/c1-25-15-7-3-5-13(9-15)16-10-17(21-20-16)18(24)22-19-11-12-4-2-6-14(23)8-12/h2-11,23H,1H3,(H,20,21)(H,22,24)/b19-11+ |
InChI Key |
DBUAMNZOVDLIHH-YBFXNURJSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC(=CC=C3)O |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NNC(=C2)C(=O)NN=CC3=CC(=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















